4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a complex organic compound characterized by the presence of trifluoromethyl groups, a chloromethyl group, and a thiazole ring. The trifluoromethyl groups are known for their significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common synthetic route involves the use of radical trifluoromethylation, which has been extensively studied for its ability to introduce trifluoromethyl groups into organic molecules . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the trifluoromethyl groups can influence the oxidation state of the molecule, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Its potential pharmacological properties are of interest in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The chloromethyl group can participate in covalent bonding with nucleophilic sites on target molecules, potentially leading to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiazoles and phenoxy derivatives. Compared to these compounds, 4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is unique due to the specific arrangement and combination of its functional groups, which confer distinct chemical and physical properties. Some similar compounds include:
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide (sorafenib)
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
These compounds share the trifluoromethyl groups but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C20H11ClF9NOS |
---|---|
Molecular Weight |
519.8 g/mol |
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C20H11ClF9NOS/c21-8-16-15(31-17(33-16)10-1-3-11(4-2-10)18(22,23)24)9-32-14-6-12(19(25,26)27)5-13(7-14)20(28,29)30/h1-7H,8-9H2 |
InChI Key |
FQIOMIYCKOXNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)CCl)COC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.